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molecular formula C10H10F2O2 B1399941 2-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 1035261-36-9

2-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B1399941
M. Wt: 200.18 g/mol
InChI Key: NGWGGYWAVAOYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

A mixture of 2-(2,3-difluorophenyl)-2-methylpropanenitrile (9.5 g, 52 mmol) in 50 mL dioxane was treated with 10 mL H2O and concentrated H2SO4 (3 mL, 105 mmol). The resulting mixture was stirred at 110° C. for 16 hours, M+1=201. The reaction was then cooled to room temperature. The mixture was extracted with EtOAc and the organic layer discarded. The water layer was acidified with concentrated HCl, extracted with EtOAc, washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated in vacuo to give 4.74 g of the title compound as a pale yellow solid. MS (m/z)=201 (M+H)+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:13])([CH3:12])[C:10]#N.[OH2:14].[OH:15]S(O)(=O)=O>O1CCOCC1>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:13])([CH3:12])[C:10]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C(C#N)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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